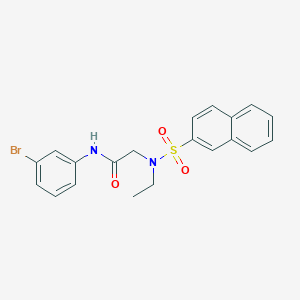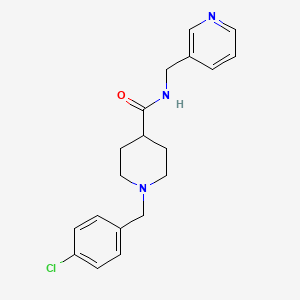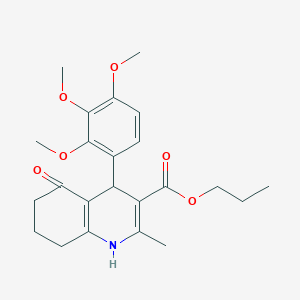![molecular formula C29H26N2S2 B5113457 4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}](/img/structure/B5113457.png)
4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}, commonly known as MMB, is a chemical compound that has been widely used in scientific research due to its unique properties. MMB is a bifunctional molecule that can act as both a cross-linking agent and a fluorescent probe. It has been used in various fields of research, including materials science, biochemistry, and biomedicine.
作用机制
The mechanism of action of MMB as a cross-linking agent is based on its ability to form covalent bonds with functional groups in proteins and nucleic acids. The mechanism of action of MMB as a fluorescent probe is based on its ability to undergo an excited-state intramolecular proton transfer (ESIPT) process, which results in a blue-shifted emission spectrum.
Biochemical and Physiological Effects:
MMB has been shown to have minimal toxicity and low reactivity towards biological molecules. It has been used in cell culture experiments and in vivo studies without causing significant adverse effects. MMB has been shown to be stable under physiological conditions, making it a suitable probe for live-cell imaging.
实验室实验的优点和局限性
The advantages of using MMB in lab experiments include its ability to cross-link proteins and nucleic acids, its fluorescent properties, and its stability under physiological conditions. The limitations of using MMB include its high cost, its sensitivity to pH and temperature changes, and its potential for non-specific binding to biological molecules.
未来方向
There are several future directions for the use of MMB in scientific research. One direction is the development of new MMB derivatives with improved properties, such as increased fluorescence intensity and stability. Another direction is the use of MMB in the study of protein aggregation and misfolding, which are implicated in several neurodegenerative diseases. Finally, MMB could be used in the development of new diagnostic tools for cancer and other diseases, based on its ability to cross-link biomolecules.
合成方法
MMB can be synthesized via a condensation reaction between 4-(methylthio)benzaldehyde and 4,4'-diaminodiphenylmethane in the presence of an acid catalyst. The reaction yields a yellow solid with a high melting point and good solubility in organic solvents.
科学研究应用
MMB has been widely used in scientific research due to its unique properties. It can cross-link proteins and nucleic acids, which has been useful in the study of protein-protein interactions, protein-DNA interactions, and DNA damage and repair. MMB can also act as a fluorescent probe, which has been used in the study of cell membrane dynamics, intracellular trafficking, and protein aggregation.
属性
IUPAC Name |
1-(4-methylsulfanylphenyl)-N-[4-[[4-[(4-methylsulfanylphenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2S2/c1-32-28-15-7-24(8-16-28)20-30-26-11-3-22(4-12-26)19-23-5-13-27(14-6-23)31-21-25-9-17-29(33-2)18-10-25/h3-18,20-21H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPGRMPPMZRQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propylpiperazine](/img/structure/B5113382.png)
![2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5113390.png)
![7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B5113397.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5113410.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B5113411.png)

![{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B5113434.png)

![2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide](/img/structure/B5113448.png)

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5113456.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113464.png)

